molecular formula C21H24N2O6 B122107 Oxopropaline E CAS No. 152752-60-8

Oxopropaline E

Cat. No. B122107
M. Wt: 400.4 g/mol
InChI Key: FSOBSGJDWJWABF-YOHLVPJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxopropaline E is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It exhibits a range of biological activities, including antimicrobial, antitumor, and immunosuppressive effects. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of this compound.

Mechanism Of Action

The mechanism of action of Oxopropaline E is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis and DNA replication. It has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.

Biochemical And Physiological Effects

Oxopropaline E has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial species by disrupting cell wall synthesis and DNA replication. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Oxopropaline E is its potent antimicrobial and antitumor activity. This makes it a promising candidate for the development of new antibiotics and anticancer drugs. However, one limitation of Oxopropaline E is its low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several potential future directions for research on Oxopropaline E. One area of interest is the development of new methods for the synthesis of this compound, which could lead to the production of more potent derivatives. Another area of interest is the investigation of the mechanism of action of Oxopropaline E, which could provide insights into its potential therapeutic applications. Finally, there is potential for the development of new antibiotics and anticancer drugs based on the structure of Oxopropaline E.

Scientific Research Applications

Oxopropaline E has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to have antitumor effects against several cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

152752-60-8

Product Name

Oxopropaline E

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one

InChI

InChI=1S/C21H24N2O6/c1-10-9-22-16(17-15(10)12-5-3-4-6-13(12)23-17)14(24)7-8-28-21-20(27)19(26)18(25)11(2)29-21/h3-6,9,11,18-21,23,25-27H,7-8H2,1-2H3/t11-,18-,19+,20+,21+/m0/s1

InChI Key

FSOBSGJDWJWABF-YOHLVPJJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O

SMILES

CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O

synonyms

oxopropaline E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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